molecular formula C17H19ClN2O2 B6012807 (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol

(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol

Cat. No.: B6012807
M. Wt: 318.8 g/mol
InChI Key: IPMNVEMTQJYOFH-UHFFFAOYSA-N
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Description

(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol is a complex organic compound characterized by the presence of amino, morpholine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-morpholin-4-ylphenyl with 4-chlorobenzaldehyde under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinobenzaldehyde: Similar in structure but lacks the amino and chlorophenyl groups.

    (4-Morpholin-4-yl-phenyl)methanol: Similar but does not contain the amino group.

    3-Amino-4-morpholin-4-ylbenzoic acid: Contains the amino and morpholine groups but differs in the presence of a carboxylic acid group instead of the chlorophenyl group.

Uniqueness

(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-14-4-1-12(2-5-14)17(21)13-3-6-16(15(19)11-13)20-7-9-22-10-8-20/h1-6,11,17,21H,7-10,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNVEMTQJYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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